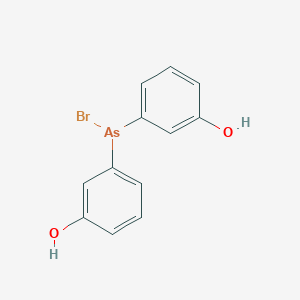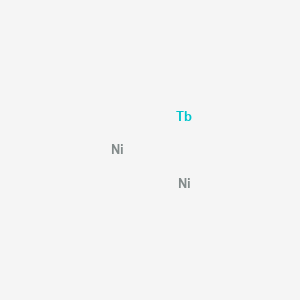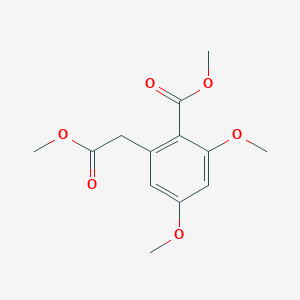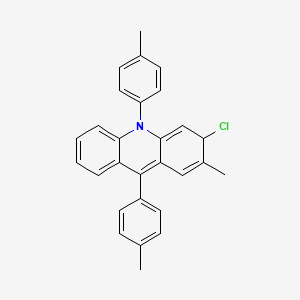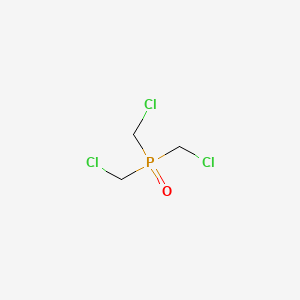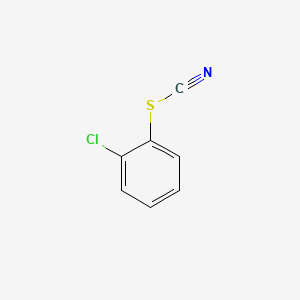
Thiocyanic acid, 2-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is an ester of thiocyanic acid and 2-chlorophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-chlorophenyl ester typically involves the reaction of 2-chlorophenol with thiocyanic acid or its derivatives. One common method is the reaction of 2-chlorophenol with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{C}_6\text{H}_4\text{ClOH} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCN} + \text{KOH} ]
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the ester can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted phenyl esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Applications De Recherche Scientifique
Thiocyanic acid, 2-chlorophenyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 2-chlorophenyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can participate in various chemical reactions, including nucleophilic attack and redox reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiocyanic acid, phenyl ester
- Thiocyanic acid, 2-propenyl ester
- Thiocyanic acid, methyl ester
Uniqueness
Thiocyanic acid, 2-chlorophenyl ester is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties compared to other thiocyanic acid esters.
Propriétés
Numéro CAS |
2457-37-6 |
|---|---|
Formule moléculaire |
C7H4ClNS |
Poids moléculaire |
169.63 g/mol |
Nom IUPAC |
(2-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H |
Clé InChI |
GTRNNEIZBMNFFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)SC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


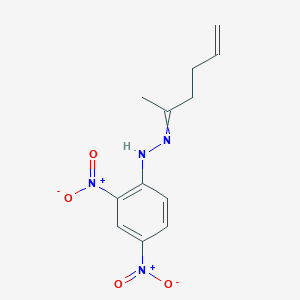
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
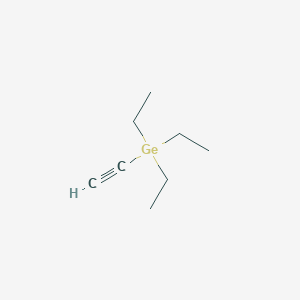
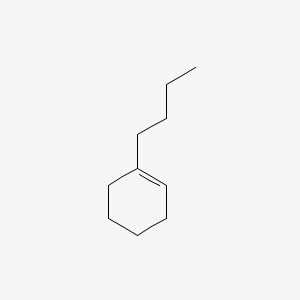
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
